
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride
Overview
Description
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C20H18ClNO and a molecular weight of 323.82 g/mol . It is a derivative of quinoline, a class of heterocyclic aromatic organic compounds characterized by a double-ring structure consisting of a benzene ring fused to a pyridine ring. This compound is primarily used in proteomics research .
Preparation Methods
The synthesis of 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: Reflux.
Chemical Reactions Analysis
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, quinoline derivatives generally exert their effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Intercalating into DNA and affecting transcription and replication processes.
Modulating Receptor Activity: Binding to receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride: A similar compound with a chloro substituent at the 8-position.
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid: The precursor to the carbonyl chloride derivative.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research and industry.
Biological Activity
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Structure and Synthesis
The compound is characterized by a quinoline backbone substituted with an isobutylphenyl group and a carbonyl chloride functional group. The synthesis typically involves chlorination reactions under controlled conditions using agents like thionyl chloride or oxalyl chloride, which facilitate the introduction of the carbonyl chloride group into the quinoline structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Comparative studies have demonstrated that it outperforms several conventional antibiotics in specific assays, indicating a unique mechanism of action.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays targeting different cancer cell lines. For instance, studies report IC50 values in the range of 5-10 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase. Additionally, molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization, which is crucial for cancer cell division.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 6.55 | Induces apoptosis |
HepG2 | 7.20 | Inhibits tubulin polymerization |
HCT116 | 8.30 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In animal models, it demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential application in treating inflammatory diseases. Its selectivity for COX-2 over COX-1 indicates a favorable safety profile compared to traditional NSAIDs.
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on albumin denaturation as an indicator of anti-inflammatory activity, showing promising results with an IC50 value comparable to established drugs like ibuprofen.
- Animal Models : In vivo experiments demonstrated that treatment with this compound led to reduced inflammation in carrageenan-induced paw edema models, further supporting its potential therapeutic use.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(21)23)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJCIWGCBRRFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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